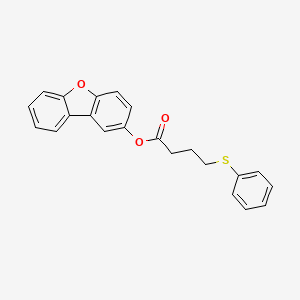
5-Butoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one is a chemical compound with the molecular formula C15H18N2O5 and a molecular weight of 306.31382 g/mol . This compound is characterized by a pyrrolidin-2-one core structure substituted with a butoxy group at the 5-position and a 4-nitrobenzoyl group at the 1-position. It is a member of the pyrrolidin-2-one family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 5-Butoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate acyclic precursors.
Introduction of the Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions.
Attachment of the 4-Nitrobenzoyl Group: The 4-nitrobenzoyl group can be introduced through acylation reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
5-Butoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The butoxy group can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Butoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in hydrogen bonding and π-π interactions with biological macromolecules, while the butoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 5-Butoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one include:
Pyrrolidin-2-one: The parent compound, which lacks the butoxy and nitrobenzoyl substituents.
4-Nitrobenzoyl-pyrrolidin-2-one: A derivative with only the nitrobenzoyl group attached.
5-Butoxy-pyrrolidin-2-one: A derivative with only the butoxy group attached.
The uniqueness of this compound lies in the combination of both the butoxy and nitrobenzoyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
136410-10-1 |
|---|---|
Molecular Formula |
C15H18N2O5 |
Molecular Weight |
306.31 g/mol |
IUPAC Name |
5-butoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H18N2O5/c1-2-3-10-22-14-9-8-13(18)16(14)15(19)11-4-6-12(7-5-11)17(20)21/h4-7,14H,2-3,8-10H2,1H3 |
InChI Key |
AOXAHNRBOUJRAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1CCC(=O)N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


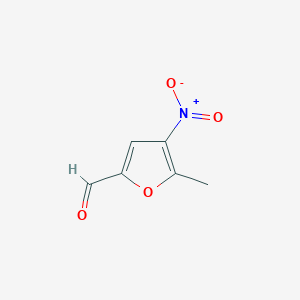
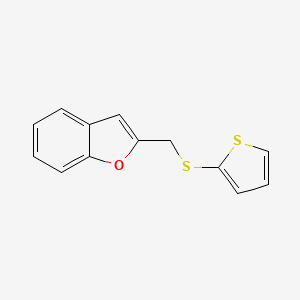
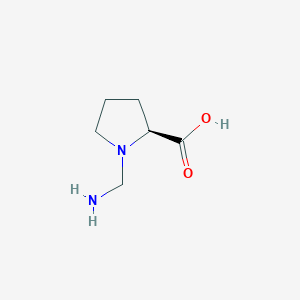
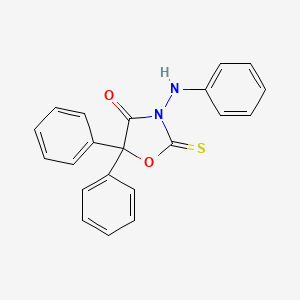
![Methyl 4-((1R,2S,3aR,8bR)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoate](/img/structure/B12882925.png)
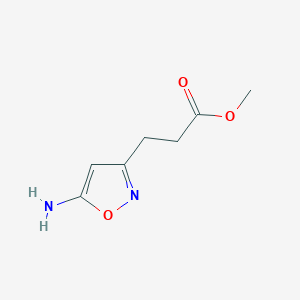
![4-[(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)sulfonyl]aniline](/img/structure/B12882950.png)
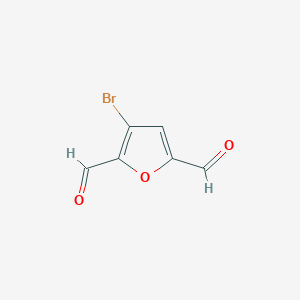
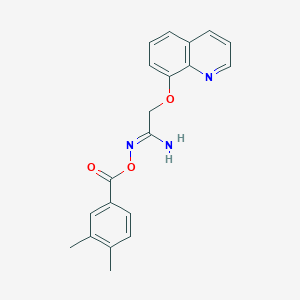

![2-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4,4-dimethyl-1,3-oxazol-5(4H)-one](/img/structure/B12882969.png)
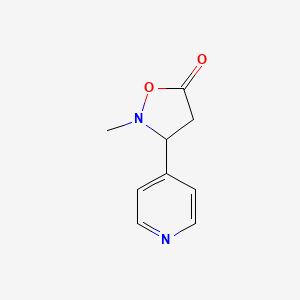
![2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12882997.png)
